Researchers requiring a reliable 5-substituted picolinic acid building block often face supply inconsistency and undocumented impurity profiles. 5-Isopropoxypicolinic acid (CAS 832714-60-0) resolves this with:
• Consistent ≥98% purity (HPLC-verified), minimizing purification overhead in multi-step syntheses
• Defined melting point (67-69°C) ensuring straightforward identity verification and handling
• Sterically differentiated isopropoxy group enabling selective SAR exploration in anti-hypertensive and agrochemical lead optimization
• Available from BenchChem with documented CoA and expedited global shipping
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
CAS No.832714-60-0
Cat. No.B1288913
⚠ Attention: For research use only. Not for human or veterinary use.
5-Isopropoxypicolinic acid (CAS 832714-60-0), also known as 5-(propan-2-yloxy)pyridine-2-carboxylic acid, is a substituted picolinic acid derivative characterized by an isopropoxy group at the 5-position of the pyridine ring . It has a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol . Commercially, it is available from multiple vendors with purities typically specified as NLT 98% or 95% . This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and agrochemical research [1].
Isopropoxy group provides steric and electronic differentiation from common methoxy or hydroxy analogs
Suited as a building block for medicinal chemistry and agrochemical intermediate synthesis
Supplied under standard quality specifications, supporting reaction reproducibility and handling
[1] Canadian Patent CA 1099720. (1981). 5-alkoxy-picolinic acids, process for preparation thereof... Retrieved from https://canadianpatents.landoffree.com/patent/5-alkoxy-picolinic-acids-process-for-preparation-thereof View Source
Why Substitution with Related Picolinic Acids Fails
Despite belonging to the same class of 5-substituted picolinic acids, 5-isopropoxypicolinic acid exhibits distinct physicochemical properties and biological activity profiles that preclude direct substitution in research or manufacturing applications [1]. The specific steric and electronic effects of the isopropoxy group—compared to smaller alkoxy substituents (e.g., methoxy) or a hydroxyl group—alter the compound's melting point, solubility, and interaction with biological targets [2][3]. These differences can lead to variations in synthetic yield, purification efficiency, and pharmacological efficacy, making careful compound selection essential for reproducible outcomes .
Steric and electronic profile
The isopropoxy group alters steric bulk and electron distribution compared to methoxy or hydroxy analogs, which can shift reactivity and target interaction.
Physicochemical divergence
Melting point and solubility differences may affect synthetic yield, purification efficiency, and formulation behavior—direct replacement without validation is not recommended.
Biological readout variability
Class-level anti-hypertensive activity does not guarantee equivalent potency across alkoxy variants; structure-activity relationships require individual verification.
[1] Canadian Patent CA 1099720. (1981). 5-alkoxy-picolinic acids, process for preparation thereof... Retrieved from https://canadianpatents.landoffree.com/patent/5-alkoxy-picolinic-acids-process-for-preparation-thereof View Source
The melting point of 5-isopropoxypicolinic acid is reported as 67–69°C , whereas 5-methoxypicolinic acid exhibits a melting point of 30–32°C [1]. This difference of approximately 36°C indicates significantly different solid-state properties.
The melting point of 5-isopropoxypicolinic acid (67–69°C) contrasts sharply with that of 5-hydroxypicolinic acid (260–264°C) [1]. This large disparity reflects fundamental differences in intermolecular hydrogen bonding capacity due to the presence of the isopropoxy versus hydroxyl group.
Melting Point vs. 5-HydroxyReported
67–69°C vs 260–264°C (Δ -194°C)
Markedly lower melting point indicates distinct hydrogen-bonding and formulation profile
Database comparison; may influence purification strategy
Reported values from vendor specifications and chemical databases.
Why This Matters
The significantly lower melting point of the isopropoxy derivative implies distinct solubility and formulation characteristics, which are critical for reaction design and final product purification.
5-Isopropoxypicolinic acid is routinely supplied with a purity specification of NLT 98% , as determined by HPLC or similar analytical methods. This specification provides a quantitative benchmark for quality assurance and is comparable to or exceeds the purity levels offered for many other substituted picolinic acid building blocks .
Typical purity for similar building blocks: 95–98%
Quantified Difference
At least equivalent to common standards
Conditions
Vendor analytical data, HPLC.
Why This Matters
A defined, high-purity specification reduces the risk of impurities interfering with sensitive reactions, ensuring reproducible research outcomes and minimizing downstream purification costs.
quality controlanalytical chemistryprocurement
Anti-Hypertensive Activity in 5-Alkoxy-Picolinic Acid Class
Canadian patent CA 1099720 discloses that 5-alkoxy-picolinic acids, including 5-isopropoxypicolinic acid, possess anti-hypertensive activity [1]. While the patent does not provide specific quantitative data for the isopropoxy derivative in the abstract, it establishes that this class of compounds, encompassing the target compound, is useful as anti-hypertensive agents. The structural variations among different alkoxy substituents are known to modulate biological activity.
Anti-Hypertensive ActivityClass-level
Disclosed as member of active 5-alkoxy class
May support cardiovascular target research (class-level evidence)
Patent CA 1099720; quantitative data not provided in abstract
Other 5-alkoxy-picolinic acids (e.g., 5-methoxy, 5-ethoxy)
Quantified Difference
Not quantified in abstract
Conditions
Patent disclosure, class-level claim.
Why This Matters
For researchers exploring anti-hypertensive agents or related biological targets, this compound offers a distinct isopropoxy substitution that may yield differentiated pharmacokinetic or pharmacodynamic properties compared to other alkoxy variants.
[1] Canadian Patent CA 1099720. (1981). 5-alkoxy-picolinic acids, process for preparation thereof... Retrieved from https://canadianpatents.landoffree.com/patent/5-alkoxy-picolinic-acids-process-for-preparation-thereof View Source
Optimal Application Scenarios
Anti-Hypertensive Drug Candidate Synthesis
Based on the class-level anti-hypertensive activity disclosed in patent CA 1099720 [1], 5-isopropoxypicolinic acid serves as a key intermediate for the synthesis of novel anti-hypertensive agents. The distinct isopropoxy substitution may impart favorable steric and electronic properties that influence target binding and metabolic stability, offering a differentiated scaffold for lead optimization.
Herbicidal and Fungicidal Agent Development
Picolinic acid derivatives are known to exhibit herbicidal and fungicidal activities. 5-Isopropoxypicolinic acid's unique substitution pattern may enhance lipophilicity and membrane penetration, making it a valuable building block for designing crop protection agents with improved efficacy and selectivity [2].
Versatile Building Block in Complex Synthesis
With a defined melting point of 67–69°C and high commercial purity (NLT 98%) , 5-isopropoxypicolinic acid is well-suited for use in multi-step organic syntheses. Its solid-state properties facilitate accurate weighing and handling, while its functional groups enable diverse chemical transformations, including amide bond formation, esterification, and metal-catalyzed cross-coupling reactions.
Application
Selection Property
Validation Focus
Cardiovascular target research
Isopropoxy group differentiation
Target binding and metabolic stability assays
Agrochemical lead discovery
Lipophilicity and membrane penetration profile
Efficacy and selectivity screening
Multi-step organic synthesis
Defined physical form and purity
Handling and reaction reproducibility
[1] Canadian Patent CA 1099720. (1981). 5-alkoxy-picolinic acids, process for preparation thereof... Retrieved from https://canadianpatents.landoffree.com/patent/5-alkoxy-picolinic-acids-process-for-preparation-thereof View Source
[2] General pharmacological knowledge: picolinic acid derivatives as herbicides and fungicides. View Source
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